molecular formula C9H12O4 B2369307 2,4,5-Trimethoxyphenol CAS No. 20491-91-2

2,4,5-Trimethoxyphenol

Cat. No. B2369307
CAS RN: 20491-91-2
M. Wt: 184.191
InChI Key: QUPHIMRKLSEULX-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyphenol is a natural product found in Senna lindheimeriana . It is a member of the class of phenols that is phenol substituted by methoxy groups at positions 3, 4, and 5 .


Synthesis Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Novel 2,4,5-trimethoxy chalcone analogs were synthesized, and their cytotoxic effect was evaluated by MTT assay .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethoxyphenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Trimethoxyphenol is 184.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area is 47.9 Ų .

Scientific Research Applications

Pharmacophore in Medicinal Chemistry

The Trimethoxyphenyl (TMP) group, which includes 2,4,5-Trimethoxyphenol, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Flavonoid Drug Intermediates

2,4,5-Trimethoxyphenol is used as Flavonoid drug intermediates. It is used for pharmaceutical, cosmetics, agrochemicals and food industry research .

Traditional Sedative Medicine

3,4,5-Trimethoxycinnamic acid (TMCA), a component isolated from the root of Polygala tenuifolia Willd. (polygalaceae) and its extract has been used as a traditional sedative medicine in China, Japan and Korea .

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trimethoxyphenol (TMP) are diverse and include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

TMP interacts with its targets in a way that inhibits their function. For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

TMP affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation . TMP’s inhibition of TrxR affects the cellular redox state, potentially leading to oxidative stress .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that tmp may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of TMP’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Safety and Hazards

2,4,5-Trimethoxyphenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The discovery of a VERU-111 analogue 13f that is significantly more potent than VERU-111 suggests potential future directions for the development of new generations of antimitotic drugs .

properties

IUPAC Name

2,4,5-trimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPHIMRKLSEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxyphenol

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